Motolimod

Übersicht

Beschreibung

Motolimod, also known as VTX-2337, is a small molecule drug that acts as a potent and selective agonist of toll-like receptor 8 (TLR8). Toll-like receptors are a class of proteins that play a crucial role in the regulation of the immune system by recognizing pathogen-associated molecular patterns.

Wissenschaftliche Forschungsanwendungen

Motolimod hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Aktivierung des Toll-like-Rezeptors 8 und seine nachgeschalteten Signalwege zu untersuchen.

Biologie: In der Forschung eingesetzt, um die Rolle von Toll-like-Rezeptoren in der Immunantwort zu verstehen.

Medizin: Als adjuvante Therapie in der Chemotherapie von Krebs untersucht, insbesondere in Kombination mit anderen therapeutischen Mitteln wie Cetuximab.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Immuntherapiemittel und Impfstoffe

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den Toll-like-Rezeptor 8 (TLR8) bindet und diesen aktiviert. Diese Aktivierung führt zur Stimulation verschiedener Immunzellen, darunter natürliche Killerzellen, dendritische Zellen und Monozyten. Die Aktivierung dieser Immunzellen führt zur Produktion von proinflammatorischen Zytokinen und Chemokinen, die die Immunantwort gegen Tumore verstärken. Zu den beteiligten molekularen Zielstrukturen und -wegen gehören der TLR8-Signalweg, der nachgeschaltete Signalkaskaden wie den nuklearen Faktor-Kappa B (NF-κB)-Weg aktiviert .

Wirkmechanismus

Target of Action

Motolimod is a potent and selective agonist of toll-like receptor 8 (TLR8) . TLR8 is a receptor involved in the regulation of the immune system . It is primarily expressed in myeloid dendritic cells (mDC) and plays a crucial role in innate immunity .

Mode of Action

This compound interacts with its primary target, TLR8, to stimulate the immune system . Upon binding to TLR8, this compound activates myeloid dendritic cells (mDC), which results in the production of mediators that recruit and activate other inflammatory cells in the tumor microenvironment .

Biochemical Pathways

The activation of TLR8 by this compound leads to the stimulation of antigen presentation, natural killer (NK) cell cytotoxicity, and the induction of Th1-polarizing cytokines . These activities facilitate the development of adaptive, tumor-directed immune responses .

Pharmacokinetics

It is known that this compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.

Result of Action

The molecular and cellular effects of this compound’s action involve the activation of the immune system. Specifically, this compound stimulates NK cells, dendritic cells, and monocytes . This activation leads to increased antibody-dependent cellular cytotoxicity (ADCC) activity of therapeutic monoclonal antibodies, including cetuximab .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the immunosuppressive environment created by many tumors, advanced patient age, and previous treatments with cytotoxic agents may temper the activity of this compound . Late-stage cancer patients remain highly sensitive to tlr8 activation by this compound .

Biochemische Analyse

Biochemical Properties

Motolimod plays a significant role in biochemical reactions by stimulating the immune system. It interacts with toll-like receptor 8 (TLR8), which is expressed on immune cells such as natural killer (NK) cells, dendritic cells, and monocytes . Upon binding to TLR8, this compound activates these immune cells, leading to the production of pro-inflammatory cytokines and chemokines . This activation enhances the immune response against cancer cells and other pathogens.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It stimulates NK cells, dendritic cells, and monocytes, leading to increased antibody-dependent cellular cytotoxicity (ADCC) and the production of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), macrophage inflammatory protein-1 beta (MIP-1β), and monocyte chemoattractant protein-1 (MCP-1) . These cytokines play crucial roles in enhancing the immune response and promoting the recruitment and activation of other immune cells within the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to toll-like receptor 8 (TLR8) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The activation of NF-κB results in the transcription of genes involved in immune responses, including those encoding cytokines and chemokines . Additionally, this compound enhances the expression of costimulatory molecules on antigen-presenting cells, facilitating more effective presentation of tumor antigens to T cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces rapid and statistically significant increases in plasma cytokines and the activation of circulating NK cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound can be safely administered at various doses, with higher doses leading to more pronounced immune activation . At very high doses, this compound may cause adverse effects such as increased neuropathic pain . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses. It interacts with enzymes and cofactors that modulate the production of cytokines and chemokines . The activation of TLR8 by this compound leads to the induction of metabolic pathways that enhance the immune response against cancer cells

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is primarily localized in endosomal compartments of monocytes and myeloid dendritic cells, where it activates TLR8 and stimulates the release of inflammatory mediators . The distribution of this compound within the tumor microenvironment plays a crucial role in its effectiveness as an immunotherapeutic agent.

Subcellular Localization

The subcellular localization of this compound is primarily within endosomal compartments of immune cells . This localization is essential for its activity, as TLR8 is predominantly expressed in endosomes. The activation of TLR8 by this compound within these compartments leads to the production of pro-inflammatory cytokines and the enhancement of immune responses

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Motolimod umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Benzazepin-Kerns, gefolgt von der Einführung der Pyrrolidin-1-carbonyl-Gruppe und der Dipropylamino-Gruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien wie Aminen, Säuren und Basen. Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute, Reinheit und Kosteneffizienz optimiert. Dies beinhaltet die Hochskalierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie die Anwendung großtechnischer Reinigungstechniken wie industrieller Chromatographie und Kristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Motolimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Amine werden unter geeigneten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl-, Acyl- oder Aminogruppen einführen können .

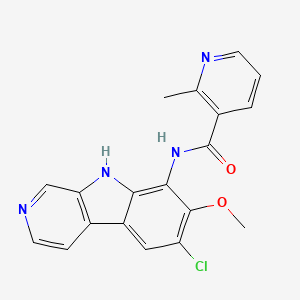

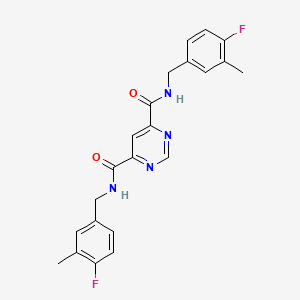

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imiquimod: Ein weiterer Toll-like-Rezeptor-Agonist, der zur Behandlung von Hauterkrankungen wie aktinischer Keratose und Genitalwarzen verwendet wird.

Einzigartigkeit von Motolimod

This compound ist einzigartig in seiner selektiven Aktivierung des Toll-like-Rezeptors 8, wodurch es sich von anderen Toll-like-Rezeptor-Agonisten unterscheidet, die möglicherweise verschiedene Rezeptoren ansprechen. Diese selektive Aktivierung ermöglicht eine gezieltere Immunantwort, die möglicherweise zu besseren therapeutischen Ergebnissen bei der Krebsbehandlung führt .

Eigenschaften

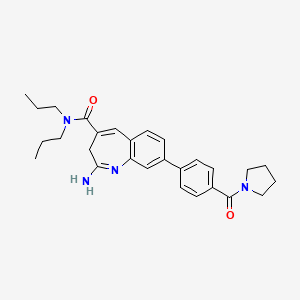

IUPAC Name |

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPOQCXMGPDIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239107 | |

| Record name | VTX-2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926927-61-9 | |

| Record name | Motolimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Motolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VTX-2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOTOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

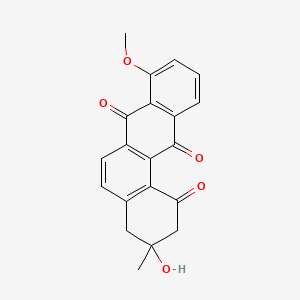

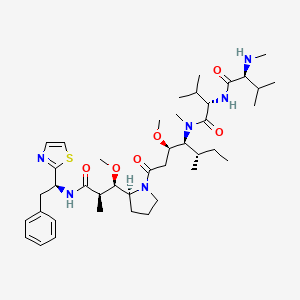

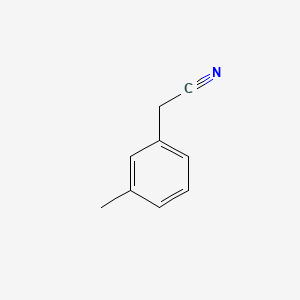

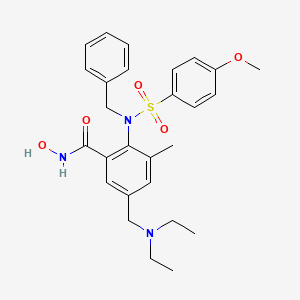

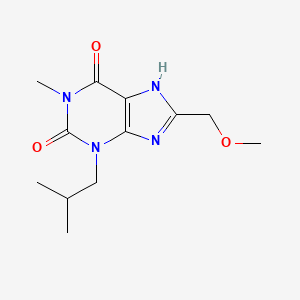

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)

![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)

![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)